molecular formula C13H10F3N3O2 B2385337 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2034247-37-3

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2385337
CAS No.: 2034247-37-3
M. Wt: 297.237
InChI Key: ZLGULUWCQAOITE-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine carboxamides. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 2nd position of the phenyl ring, and a carboxamide group at the 4th position of the pyrimidine ring. The trifluoromethyl group is known for its significant impact on the pharmacological properties of compounds, making this compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxy group: This step involves the methoxylation of the pyrimidine ring at the 6th position.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly due to the presence of the trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol: This compound also contains a trifluoromethyl group and a pyrimidine ring but differs in the presence of a mercapto group.

    N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide: This compound has a similar pyrimidine carboxamide structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGULUWCQAOITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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